molecular formula C10H6F3NO2S B8373066 3-(4,5,7-Trifluorobenzothiazol-2-yl)propionic acid

3-(4,5,7-Trifluorobenzothiazol-2-yl)propionic acid

Cat. No. B8373066
M. Wt: 261.22 g/mol
InChI Key: GXJICDOZDDULIA-UHFFFAOYSA-N
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Patent
US05700819

Procedure details

To a solution of 2-amino-3,4,6-trifluorothiophenol (1.79 g, 10 mmol) in NMP (5 ml) was added dropwise a solution of succinic anhydride (1.0 g, 10 mmol) in NMP (5 ml) at ambient temperature under a nitrogen stream and the mixture was heated to 100° C. for 1 hour. The resultant mixture was basified by dilution with aqueous sodium carbonate and washed with ether. The aqueous layer was acidified with 7% hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water, then dried and evaporated to yield crude crystals, which were washed with hexane-isopropyl ether to give 3-(4,5,7-trifluorobenzothiazol-2-yl)propionic acid 2.16 g, 83%).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[C:4]([F:10])[C:3]=1[SH:11].[C:12]1(=O)[O:17][C:15](=[O:16])[CH2:14][CH2:13]1.C(=O)([O-])[O-].[Na+].[Na+]>CN1C(=O)CCC1>[F:8][C:7]1[C:2]2[N:1]=[C:12]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[S:11][C:3]=2[C:4]([F:10])=[CH:5][C:6]=1[F:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
NC1=C(C(=CC(=C1F)F)F)S
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield crude crystals, which
WASH
Type
WASH
Details
were washed with hexane-isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C2=C1N=C(S2)CCC(=O)O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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